2'-Oxo Ifosfamide

Synthetic chemistry Process chemistry Pharmaceutical manufacturing

Procurement managers and QC labs face challenges sourcing high-purity 2'-Oxo Ifosfamide (CAS 72578-71-3) as both a late-stage Ifosfamide API synthetic intermediate and a defined process impurity (Ifosfamide Impurity 1) required for ANDA/DMF regulatory filings. • API Synthesis: Key intermediate enabling Ifosfamide production with quantifiable yield optimization. • Reference Standard: Essential for impurity identification/quantification per ICH Q3A. • Quality: Supplied at ≥95% purity with full characterization data for regulatory submissions.

Molecular Formula C7H13Cl2N2O3P
Molecular Weight 275.07
CAS No. 72578-71-3
Cat. No. B2428425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Oxo Ifosfamide
CAS72578-71-3
Molecular FormulaC7H13Cl2N2O3P
Molecular Weight275.07
Structural Identifiers
SMILESC1CN(P(=O)(OC1)NCCCl)C(=O)CCl
InChIInChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)
InChIKeyKJRISYCCYWZCOF-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2'-Oxo Ifosfamide: CAS 72578-71-3 – A Key Intermediate and Analytical Reference Standard for Ifosfamide Synthesis and Metabolite Profiling


2'-Oxo Ifosfamide (CAS 72578-71-3), also known as Ifosfamide acylate or (R)-2-Chloro-1-(2-((2-chloroethyl)amino)-2-oxido-1,3,2-oxazaphosphinan-3-yl)ethanone, is a crucial intermediate in the synthesis of the widely used chemotherapeutic agent Ifosfamide [1]. Chemically, it is a chloroacetylated oxazaphosphorine derivative with the molecular formula C7H13Cl2N2O3P and a molecular weight of 275.07 g/mol [2]. As a key building block in the synthetic pathway and a defined impurity in pharmaceutical formulations, it serves as a vital analytical reference standard for quality control, method validation, and regulatory compliance in the production of Ifosfamide [3].

Why Generic Substitution of Ifosfamide Intermediates and Metabolites Without 2'-Oxo Ifosfamide Fails


The structural and functional specificity of 2'-Oxo Ifosfamide precludes its substitution by other oxazaphosphorine analogs or metabolites. While structurally related to other ifosfamide derivatives like 2-dechloroethylifosfamide (2-DCE-IF) and 3-dechloroethylifosfamide (3-DCE-IF), it is a distinct chemical entity with a unique chloroacetyl moiety [1]. Its role is not as a pharmacologically active metabolite but as a synthetic precursor and process impurity. Generic or structurally similar compounds cannot be interchanged for its critical applications: as a starting material in Ifosfamide synthesis or as a reference standard to identify and quantify this specific impurity in drug substance batches, as mandated by regulatory guidelines for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) . The quantitative evidence below details its unique position, differentiating it from other ifosfamide-related compounds.

Quantitative Procurement Evidence for 2'-Oxo Ifosfamide: Purity, Synthesis Yield, and Regulatory Applications


Role as a Critical Intermediate in Ifosfamide Synthesis with Quantified Yield Contribution

2'-Oxo Ifosfamide is a key intermediate in the synthesis of Ifosfamide, a structural isomer of cyclophosphamide [1]. Its formation is a distinct and quantifiable step in the multi-step synthetic process. In a published synthesis protocol, 2'-Oxo Ifosfamide is produced via acylation of an aminotetrahydro-2H-1,3,2-oxazaphosphorine intermediate with chloroacetyl chloride. This specific intermediate is then reduced to yield the final drug product, achieving an overall yield of 30% calculated from 3-aminopropanol [2]. In contrast, the formation of the metabolite 3-dechloroethylifosfamide (3-DCE-IF) from Ifosfamide accounts for 11% of the injected dose, while 2-dechloroethylifosfamide (2-DCE-IF) accounts for only 4%, highlighting its different and quantifiable metabolic fate [3].

Synthetic chemistry Process chemistry Pharmaceutical manufacturing

Defined Analytical Purity Specification and Lot-to-Lot Consistency

Commercially available 2'-Oxo Ifosfamide is typically specified at a purity of ≥95% . Some suppliers, such as Zhishang Chemical, offer material with a certified purity of 99% . This high and consistently specified purity is a critical differentiator from its use as an undefined synthetic intermediate. As a reference standard, it is supplied with detailed Certificates of Analysis (COA) and comprehensive analytical data, ensuring traceability and compliance with regulatory requirements for pharmaceutical analysis . In comparison, the structurally related ifosfamide impurity F (CAS 40722-73-4) has a different molecular weight (218.02) and formula (C5H10Cl2NO2P), underscoring the need for specific, high-purity reference materials for each unique impurity .

Analytical chemistry Quality control Regulatory science

Quantification via LC-MS/MS with Isotope-Labeled Internal Standards

The accurate quantification of 2'-Oxo Ifosfamide in complex biological matrices or during process control is critically reliant on high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This method provides the necessary sensitivity and selectivity to distinguish it from other oxazaphosphorines, which often lack strong chromophores [1]. The use of a stable isotope-labeled internal standard, such as 2'-Oxo Ifosfamide-d4, is essential for method robustness, enabling precise quantification by compensating for matrix effects and instrumental variability . In contrast, the active metabolite 4-hydroxyifosfamide (4-OH-IF) requires a different, more complex analytical approach due to its instability, often involving HPLC with fluorometric detection after derivatization [2].

Bioanalysis Pharmacokinetics LC-MS/MS Method validation

Best-Fit Industrial and Research Applications for 2'-Oxo Ifosfamide (CAS 72578-71-3)


Pharmaceutical Manufacturing: Critical Intermediate for Ifosfamide API Synthesis

As a key late-stage intermediate in the synthesis of Ifosfamide Active Pharmaceutical Ingredient (API), 2'-Oxo Ifosfamide is procured for process development and scale-up manufacturing. Its use is directly tied to achieving a specific, quantifiable overall yield (e.g., 30% from 3-aminopropanol) [1]. Quality control during procurement must verify a high purity (≥95-99%) to ensure efficient conversion and minimize side reactions in the final reduction step .

Analytical Reference Standard for Impurity Profiling in ANDA and DMF Submissions

As a known impurity (often designated as Ifosfamide Impurity 1) in commercial Ifosfamide drug substance, 2'-Oxo Ifosfamide is an essential reference standard [2]. It is procured by analytical and quality control (QC) laboratories to identify, quantify, and set specifications for this specific process-related impurity in drug product batches. Its use is mandated for method validation and stability studies to meet stringent regulatory requirements from bodies like the FDA for ANDA and DMF filings .

Bioanalytical Method Development: Use as an Analyte for LC-MS/MS Assay Validation

In clinical pharmacology and pharmacokinetic research, 2'-Oxo Ifosfamide is used as an analyte to develop and validate highly sensitive and selective LC-MS/MS methods . Procurement in this context often involves purchasing both the unlabeled compound and its stable isotope-labeled analog (e.g., 2'-Oxo Ifosfamide-d4) to serve as a paired set for creating robust calibration curves and ensuring assay precision in plasma or urine samples .

Metabolite Identification and Quantification in Oncology Research

As an oxidized metabolite of Ifosfamide, 2'-Oxo Ifosfamide is used as a reference standard in oncology research aimed at understanding drug metabolism and toxicity. Researchers use it to verify the presence and quantify the levels of this specific metabolite in in vitro hepatocyte studies or in vivo animal models, thereby helping to elucidate metabolic pathways and potential sources of interpatient variability in drug response .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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